

In-Depth Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxamide

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Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridine-2-carboxamide

Cat. No.: B1287184

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and a generalized synthesis protocol for **5-Bromo-3-fluoropyridine-2-carboxamide**. This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific carboxamide, this guide leverages data from its immediate precursor, 5-Bromo-3-fluoropyridine-2-carboxylic acid, and established chemical synthesis methodologies.

Molecular Structure and Properties

5-Bromo-3-fluoropyridine-2-carboxamide is a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and a carboxamide group at the 2-position.

Molecular Structure Diagram:

Caption: 2D structure of **5-Bromo-3-fluoropyridine-2-carboxamide**.

Quantitative Data Summary:

While specific experimental data for **5-Bromo-3-fluoropyridine-2-carboxamide** is not widely published, the properties of its precursor are well-documented. The data for the carboxamide is calculated based on its chemical formula.

Property	5-Bromo-3-fluoropyridine-2-carboxamide	5-Bromo-3-fluoropyridine-2-carboxylic acid (Precursor)
CAS Number	Not available	669066-91-5 [1]
Chemical Formula	C ₆ H ₄ BrFN ₂ O	C ₆ H ₃ BrFNO ₂ [1]
Molecular Weight	218.99 g/mol	220.00 g/mol [1]
Appearance	White to off-white solid (predicted)	Off-white powder
Melting Point	Not available	175-180 °C [1]
SMILES	C1=C(C=NC(=C1F)C(=O)N)Br	OC(=O)c1ncc(Br)cc1F [1]
InChI Key	Not available	JXHUXOAJAYWMHK- UHFFFAOYSA-N [1]

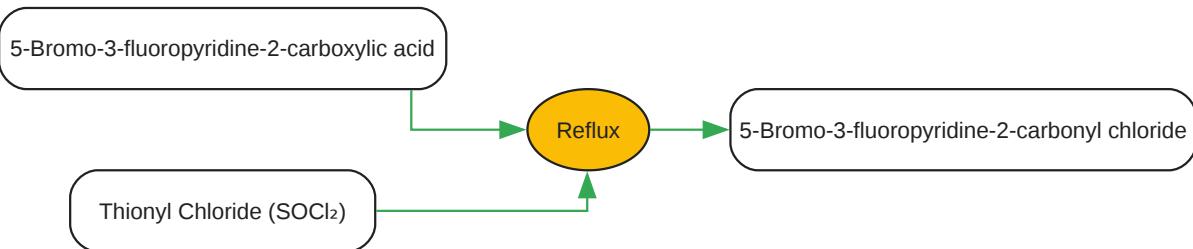
Experimental Protocols

A specific, validated protocol for the synthesis of **5-Bromo-3-fluoropyridine-2-carboxamide** is not readily available in peer-reviewed literature. However, a standard and reliable method for the conversion of a carboxylic acid to a primary carboxamide is presented below. This generalized protocol is highly applicable to the synthesis of the target compound from its carboxylic acid precursor.

Generalized Synthesis of **5-Bromo-3-fluoropyridine-2-carboxamide**:

This two-step, one-pot procedure involves the activation of the carboxylic acid with a chlorinating agent, followed by amination.

Step 1: Acyl Chloride Formation



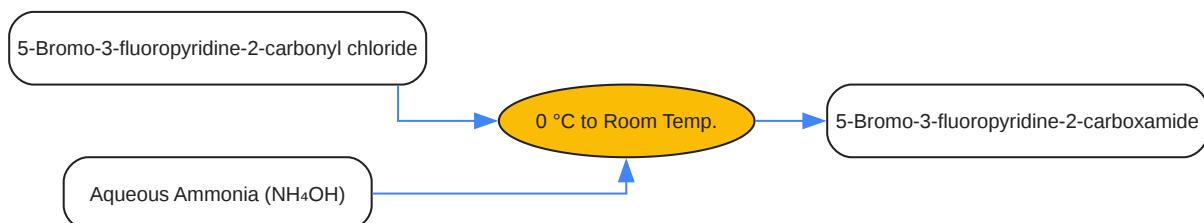
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Caption: Activation of the carboxylic acid to form the acyl chloride.

Procedure:

- To a solution of 5-Bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
- A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
- The reaction mixture is then heated to reflux and maintained for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
- After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-Bromo-3-fluoropyridine-2-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amidation



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Caption: Conversion of the acyl chloride to the primary amide.

Procedure:

- The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane).
- The solution is cooled to 0 °C in an ice bath.
- Concentrated aqueous ammonia (excess) is added dropwise to the stirred solution.
- The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.
- Upon completion, the reaction mixture is diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **5-Bromo-3-fluoropyridine-2-carboxamide**.

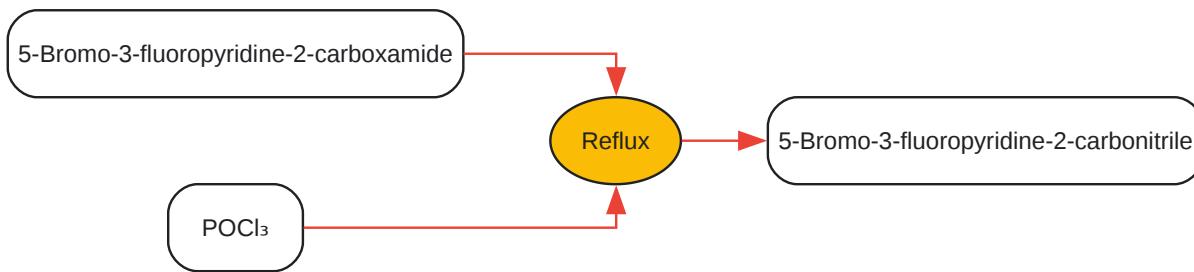
Note on Alternative Amidation Methods:

Other common methods for the direct conversion of carboxylic acids to amides include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) with an activator like 1-hydroxybenzotriazole (HOBT), or peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Reactivity and Further Transformations

5-Bromo-3-fluoropyridine-2-carboxamide can serve as a versatile intermediate in organic synthesis. For instance, it is a known precursor to 5-Bromo-3-fluoropyridine-2-carbonitrile through a dehydration reaction.

Dehydration to Nitrile:



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References

- 1. 5-ブロモ-3-フルオロピリジン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
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